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Compound of Interest

Compound Name: 2-Methylthiazole-5-carbaldehyde

Cat. No.: B182251 Get Quote

Introduction: 2-Methylthiazole-5-carbaldehyde is a heterocyclic compound of significant

interest in medicinal chemistry and materials science, serving as a versatile intermediate in the

synthesis of various bioactive molecules and functional materials.[1][2] Understanding its three-

dimensional structure, electronic properties, and reactive sites is paramount for designing novel

derivatives with enhanced efficacy and specific functionalities. Quantum chemical calculations,

particularly those based on Density Functional Theory (DFT), provide a powerful in-silico

approach to elucidate these properties at the atomic level. This guide details the theoretical

framework and computational protocol for a comprehensive analysis of 2-Methylthiazole-5-
carbaldehyde.

Computational Methodology
The protocol outlined below is based on established methods for the quantum chemical

analysis of thiazole derivatives. The primary approach involves Density Functional Theory

(DFT), which offers a favorable balance between computational cost and accuracy for systems

of this size.

Experimental Protocols:

All calculations would be performed using a computational chemistry software package such as

Gaussian. The initial geometry of 2-Methylthiazole-5-carbaldehyde can be modeled using

standard bond lengths and angles and then optimized. The optimization and subsequent
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calculations are typically carried out using the B3LYP (Becke's three-parameter Lee-Yang-Parr)

hybrid functional. This functional is widely used as it provides reliable results for a broad range

of organic molecules. The 6-311++G(d,p) basis set is commonly employed for such studies, as

it provides a good description of electron distribution, including polarization and diffuse

functions, which are important for accurately modeling molecular properties.

The computational workflow proceeds as follows:

Geometry Optimization: The molecule's structure is optimized to find the minimum energy

conformation. This step is crucial as all subsequent calculations are performed on this

optimized geometry.

Vibrational Frequency Analysis: A frequency calculation is performed on the optimized

structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies)

and to predict the theoretical vibrational spectra (IR and Raman).

Electronic Property Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest

Unoccupied Molecular Orbital (LUMO) are calculated. The energies of these frontier orbitals

and their energy gap are key indicators of the molecule's chemical reactivity and kinetic

stability.

Molecular Electrostatic Potential (MEP) Analysis: An MEP map is generated to visualize the

charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to study intramolecular

charge transfer, hyperconjugative interactions, and the delocalization of electron density

within the molecule.
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Computational Workflow
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A typical workflow for DFT-based quantum chemical calculations.
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Data Presentation
The following tables summarize the expected quantitative data from the described calculations.

Note: The values presented are illustrative and serve as a template for reporting results from

an actual computational study.

Molecular Structure
The optimized molecular structure provides the foundation for all other property calculations.

Key geometrical parameters are detailed below.

Molecular structure of 2-Methylthiazole-5-carbaldehyde with atom numbering.

Table 1: Optimized Geometrical Parameters (Representative Data)

Parameter
Bond
Length (Å)

Parameter
Bond Angle
(°)

Parameter
Dihedral
Angle (°)

N1-C2 1.37 C5-N1-C2 110.5
N1-C5-C4-
S3

0.0

C2-S3 1.76 N1-C2-S3 115.0
C2-N1-C5-

C(CHO)
180.0

S3-C4 1.72 C2-S3-C4 89.0
H4-C4-C5-

C(CHO)
180.0

C4-C5 1.38 S3-C4-C5 111.5
N1-C5-

C(CHO)-O
0.0

C5-N1 1.32 C4-C5-N1 114.0
C4-C5-

C(CHO)-H
0.0

C5-C(CHO) 1.45
N1-C5-

C(CHO)
122.0

C(CHO)=O 1.21
C4-C5-

C(CHO)
124.0

| C2-C(Me) | 1.50 | O=C-H | 121.0 | | |
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Vibrational Analysis
Vibrational frequency calculations are essential for characterizing the molecule and ensuring a

stable optimized geometry. The predicted wavenumbers can be compared with experimental

FT-IR and FT-Raman spectra.

Table 2: Calculated Vibrational Frequencies and Assignments (Representative Data)

Wavenumber (cm⁻¹) Assignment Description

3080 ν(C-H)
Aromatic C-H stretch
(thiazole ring)

2985 νas(C-H)
Asymmetric C-H stretch

(methyl group)

2855 ν(C-H) Aldehyde C-H stretch

1695 ν(C=O) Carbonyl stretch (aldehyde)

1610 ν(C=N) Thiazole ring C=N stretch

1520 ν(C=C) Thiazole ring C=C stretch

1450 δas(CH₃) Asymmetric CH₃ bend

1380 δs(CH₃) Symmetric CH₃ bend

850 γ(C-H) Out-of-plane C-H bend

| 680 | ν(C-S) | Thiazole ring C-S stretch |

Electronic Properties and Reactivity
The frontier molecular orbitals, HOMO and LUMO, are central to describing the electronic

behavior and reactivity of a molecule. The HOMO-LUMO energy gap is a crucial parameter for

determining molecular stability and reactivity.

Table 3: Electronic Properties and Global Reactivity Descriptors (Representative Data)
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Parameter Symbol Value (eV) Formula

HOMO Energy E_HOMO -6.85 -

LUMO Energy E_LUMO -2.15 -

Energy Gap ΔE 4.70 E_LUMO - E_HOMO

Ionization Potential IP 6.85 -E_HOMO

Electron Affinity EA 2.15 -E_LUMO

Electronegativity χ 4.50 (IP + EA) / 2

Chemical Hardness η 2.35 (IP - EA) / 2

Softness S 0.21 1 / (2η)

| Electrophilicity Index | ω | 4.31 | χ² / (2η) |

Interpretation of Results
Molecular Geometry: The planarity of the thiazole ring, as indicated by the dihedral angles

approaching 0° or 180°, suggests a delocalized π-electron system. Bond lengths and angles

can be compared with experimental X-ray diffraction data for validation.

Vibrational Spectra: The prominent C=O stretching frequency around 1695 cm⁻¹ is a

characteristic feature of the aldehyde group. The positions of these theoretical bands help in

assigning experimental spectra.

Reactivity Insights:

HOMO-LUMO Gap: The relatively large energy gap (ΔE = 4.70 eV) suggests high kinetic

stability and low chemical reactivity. Molecules with smaller gaps are generally more

reactive.

Molecular Electrostatic Potential (MEP): The MEP map visually identifies reactive sites.

The region around the carbonyl oxygen atom is expected to show a negative potential

(red), making it a site for electrophilic attack. Conversely, regions around the hydrogen

atoms will show a positive potential (blue), indicating sites for nucleophilic attack. The
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nitrogen atom in the thiazole ring also represents a potential site for electrophilic

interaction.

Electrophilicity Index: The value of ω (4.31 eV) categorizes the molecule as a moderate

electrophile, capable of accepting electron density in reactions.

Conclusion
The quantum chemical analysis of 2-Methylthiazole-5-carbaldehyde using DFT provides

comprehensive insights into its structural, vibrational, and electronic properties. This theoretical

data is invaluable for understanding its reactivity, stability, and potential intermolecular

interactions. For researchers in drug development and materials science, this computational

approach offers a rational basis for designing new derivatives with tailored biological activities

or physical properties, thereby accelerating the discovery and optimization process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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